molecular formula C20H17N5OS B2761967 N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide CAS No. 924824-46-4

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2761967
CAS No.: 924824-46-4
M. Wt: 375.45
InChI Key: FSVQEORYSJHFSM-UHFFFAOYSA-N
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Description

N-Benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide is a tetrazole-containing acetamide derivative characterized by a naphthalene substituent at the 1-position of the tetrazole ring and a benzyl group attached to the acetamide nitrogen. The naphthalene moiety likely enhances aromatic stacking interactions and lipophilicity compared to simpler aryl substituents, which may influence solubility and biological activity.

Properties

IUPAC Name

N-benzyl-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-19(21-13-15-6-2-1-3-7-15)14-27-20-22-23-24-25(20)18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVQEORYSJHFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=NN2C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-naphthyl nitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 1-(naphthalen-2-yl)-1H-tetrazole.

    Thioether Formation: The next step involves the formation of a thioether linkage. This can be achieved by reacting the tetrazole derivative with a suitable thiol, such as benzyl mercaptan, under basic conditions.

    Acetamide Formation: Finally, the thioether intermediate is reacted with chloroacetamide in the presence of a base like potassium carbonate to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that derivatives of tetrazole exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-benzyl derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Table 1: Antimicrobial Activity of N-benzyl Derivatives

CompoundBacterial StrainMIC (µg/mL)
N-benzylStaphylococcus aureus8
N-benzylEscherichia coli16
N-benzylPseudomonas aeruginosa32

Anticancer Activity

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide has also been investigated for its anticancer potential. Research has demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity of N-benzyl Derivatives

CompoundCancer Cell LineIC50 (µM)
N-benzylMCF75.85
N-benzylHCT1164.53

Antitubercular Activity

The compound has also shown promise in antitubercular activity against Mycobacterium tuberculosis. In vitro studies have reported significant inhibition of mycobacterial growth, with further evaluation revealing potential for in vivo efficacy in mouse models . The mechanism involves targeting essential mycobacterial enzymes, contributing to its therapeutic profile.

Table 3: Antitubercular Activity of N-benzyl Derivatives

CompoundMycobacterial StrainMIC (µg/mL)
N-benzylMycobacterium tuberculosis12

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Key Observations :

  • Solubility : Polar groups like sulfamoyl (in 4e) improve aqueous solubility, whereas bulky tert-butyl or naphthalene groups may reduce it .

Key Observations :

  • Yield Trends : Methyl-substituted tetrazoles (e.g., 92–97% yields) are synthesized more efficiently than naphthalene or sulfamoyl analogs, likely due to reduced steric hindrance .
  • Reaction Conditions : The use of sodium azide and polar solvents (e.g., toluene) is common for tetrazole cyclization, but steric bulk in the target compound may necessitate longer reaction times or higher temperatures .

Spectroscopic and Analytical Data

  • Compound 4e : HRMS confirmed molecular formula C₁₇H₁₈N₆O₃S₂ ([M+H]+: 419.0956), with FTIR peaks indicating aromatic C-H stretching .
  • Compound 4f : 13C NMR (126 MHz, CDCl₃) showed signals for tert-butyl (29.7 ppm) and carbonyl (172.0 ppm) groups; MS confirmed [M+Na]+ at 517.37 .

Comparison with Target Compound :

  • The target compound’s naphthalene group would likely produce distinct UV-Vis absorption and NMR shifts due to extended conjugation.

Hypothesis for Target Compound :

  • The naphthalene group could improve binding to aromatic-rich enzyme pockets (e.g., cytochrome P450s or kinase domains) compared to smaller substituents.

Biological Activity

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide, with the CAS number 924824-46-4, is a synthetic compound that integrates a benzyl moiety with a tetrazole and thioacetamide structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its anticonvulsant properties, antitumor effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N5OSC_{20}H_{17}N_{5}OS, with a molecular weight of 375.4 g/mol. The compound's structure is crucial for its biological activity, as the presence of the tetrazole ring has been linked to various pharmacological effects.

Anticonvulsant Activity

Research has indicated that compounds featuring similar structures exhibit significant anticonvulsant properties. For instance, studies on related benzyl derivatives have shown promising results in animal models. The ED50 value for some derivatives was comparable to established anticonvulsants such as phenobarbital, suggesting that this compound may also possess similar efficacy in seizure management .

Table 1: Comparison of Anticonvulsant Activities

CompoundED50 (mg/kg)Reference
N-benzyl 2-acetamido-3-methoxypropionamide8.3
Phenobarbital22
N-benzyl 2,3-dimethoxypropionamide30

Antitumor Activity

The tetrazole moiety has been associated with antitumor activity in various studies. Compounds similar to this compound have shown cytotoxic effects against different cancer cell lines. For instance, certain thiazole derivatives exhibited IC50 values indicating significant antiproliferative effects on cancer cells, which may be attributed to their structural features that enhance interaction with cellular targets .

Table 2: Cytotoxicity Data of Related Compounds

CompoundIC50 (µg/mL)Cancer Cell Line
Thiazole derivative1.61A431 (anti-Bcl-2)
Doxorubicin<10Various
N-benzyl analog<20Jurkat

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The tetrazole ring can interact with various receptors and enzymes, potentially modulating neurotransmitter systems involved in seizure activity.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Hydrophobic Interactions : The naphthalene moiety may enhance hydrophobic interactions with cellular membranes, improving bioavailability and efficacy.

Case Studies

A notable study investigated the effects of N-benzyl derivatives on drug-resistant strains of cancer cells. Results indicated that these compounds could significantly reduce cell viability compared to untreated controls, highlighting their potential as therapeutic agents against resistant tumors . Additionally, in vivo studies demonstrated improved survival rates in murine models treated with these compounds compared to controls.

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